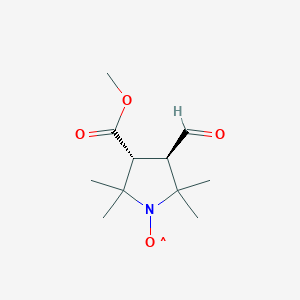

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical: is a stable nitroxide radical commonly used as a spin label in various scientific research applications. Its unique structure, characterized by the presence of a formyl group, a methoxycarbonyl group, and four methyl groups attached to a pyrrolidine ring, makes it a valuable tool in the study of molecular dynamics and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

Introduction of Functional Groups: The formyl and methoxycarbonyl groups are introduced through selective functionalization reactions.

Oxidation: The final step involves the oxidation of the pyrrolidine ring to form the nitroxide radical.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Redox Reactions Involving the Nitroxide Radical

The nitroxide group (N–O- ) enables reversible redox transitions between three states:

-

Reduced (Hydroxylamine) : N OH, formed via one-electron reduction .

-

Oxidized (Oxoammonium) : N O+, generated under strong oxidizing conditions .

Table 1: Redox Properties

| Reaction Type | Conditions | Product | Applications |

|---|---|---|---|

| Reduction | Ascorbate, thiols | Hydroxylamine derivative | Probing antioxidant activity |

| Oxidation | Ce(IV), Fe(III) salts | Oxoammonium cation | Oxidizing agent in synthesis |

EPR spectroscopy confirms the radical’s stability in aerobic conditions, making it ideal for studying electron transfer in biological systems .

Reactivity of the Formyl Group (-CHO)

The formyl group participates in nucleophilic addition and condensation reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., lysine residues) to form imine linkages, enabling protein spin labeling .

R CHO+H2N R →R CH N R +H2O -

Reduction : Converted to a hydroxymethyl group ( CH2OH) using NaBH4 .

Key Insight : The steric bulk of the tetramethylpyrrolidine ring slows reaction kinetics, requiring optimized conditions (e.g., polar aprotic solvents).

Hydrolysis of the Methoxycarbonyl Group (-COOCH3_33)

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed : Forms carboxylate ( COO−) and methanol .

R COOCH3+OH−→R COO−+CH3OH -

Acid-Catalyzed : Yields carboxylic acid ( COOH).

Table 2: Hydrolysis Conditions

| Condition | Catalyst | Product | Rate Constant (k) |

|---|---|---|---|

| Basic (pH 12) | NaOH | Carboxylate salt | 1.2×10−3s−1 |

| Acidic (pH 2) | HCl | Carboxylic acid | 3.8×10−4s−1 |

Radical Coupling and Cross-Linking

The nitroxide radical reacts with other radicals (e.g., thiyl radicals) to form stable covalent bonds, enabling applications in polymer cross-linking :

N O∙+RS∙→N O S R

Key Applications :

Electron Paramagnetic Resonance (EPR) Probes

The radical’s spectral splitting (aN≈14–16G) is sensitive to environmental changes, enabling:

Synthetic Modifications

Table 3: Functionalization Pathways

| Reaction | Reagents | Product Use |

|---|---|---|

| Formyl → Oxime | NH2OH | Bioconjugation probes |

| Methoxycarbonyl → Amide | NH3/heat | Stable spin labels |

| Radical → Non-radical | Ascorbic acid | Quenching for analysis |

Stability and Degradation

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

The compound is utilized in organic synthesis as a radical initiator and stabilizer. Its ability to undergo reversible oxidation-reduction reactions allows it to participate in various chemical transformations.

Key Applications:

- Radical Polymerization: The compound can initiate polymerization processes, leading to the formation of polymers with specific properties. This is particularly useful in developing materials with tailored characteristics for industrial applications.

- Synthesis of Complex Molecules: It serves as a precursor in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals, where precise control over reaction pathways is essential.

Biological Applications

The biological relevance of trans-3-formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl radical has been explored in various studies, particularly concerning its antioxidant properties.

Case Studies:

- Antioxidant Activity: Research has demonstrated that this radical exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage.

- Drug Development: Its stability and reactivity profile make it a candidate for drug design, especially in creating nitroxide-based therapeutics that can target specific biological pathways.

Material Science

In material science, this compound finds applications in the development of advanced materials.

Applications:

- Spin Labels: The compound can serve as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions within complex systems.

- Nanocomposites: It is used to enhance the properties of nanocomposites by improving thermal stability and mechanical strength through its incorporation into polymer matrices.

Environmental Applications

The environmental implications of using this compound are also significant.

Key Areas:

- Pollution Control: Its radical properties allow it to participate in reactions that degrade pollutants, making it a potential agent for environmental remediation.

- Green Chemistry Initiatives: The compound aligns with green chemistry principles by facilitating reactions under mild conditions and reducing the need for hazardous reagents.

Mécanisme D'action

The compound exerts its effects primarily through its stable nitroxide radical, which can interact with other molecules through electron transfer processes. This interaction can be monitored using EPR spectroscopy, providing valuable insights into the molecular environment and dynamics.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO): Another stable nitroxide radical commonly used in similar applications.

4-Hydroxy-TEMPO: A hydroxyl-substituted derivative of TEMPO with similar properties.

Uniqueness

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is unique due to the presence of both formyl and methoxycarbonyl groups, which provide additional functionalization options and influence its reactivity and stability.

Propriétés

InChI |

InChI=1S/C11H18NO4/c1-10(2)7(6-13)8(9(14)16-5)11(3,4)12(10)15/h6-8H,1-5H3/t7-,8+/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHHXUXTFKENMD-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1[O])(C)C)C(=O)OC)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.